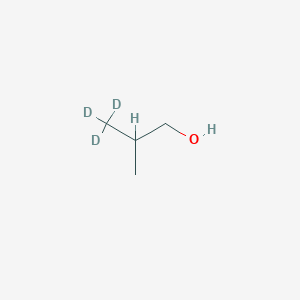

2-Methyl-D3-propyl alcohol

描述

Significance of Isotopic Labeling in Chemical Science

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes to trace the molecule's path through a reaction or metabolic process. numberanalytics.com Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are exceptional tools for identifying and understanding chemical and biological processes. symeres.com This technique is foundational in many areas of chemistry, from fundamental mechanistic studies to advanced analytical applications. thalesnano.com

The substitution of hydrogen with deuterium is a cornerstone technique for probing the mechanisms of organic reactions. numberanalytics.com This is primarily due to the Kinetic Isotope Effect (KIE) , which is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. unam.mx

Because deuterium is twice as heavy as protium (B1232500) (the common hydrogen isotope), the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. unam.mxfiveable.me Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step. fiveable.mechegg.com This difference, expressed as the ratio of rate constants (kH/kD), is known as a primary KIE. pharmacy180.comlibretexts.org

Primary KIEs : A large kH/kD value (typically > 2) suggests that the C-H bond is being broken in the rate-limiting step of the reaction. pharmacy180.comlibretexts.org For example, a kH/kD value of 7 was observed in the bromination of acetone (B3395972), indicating that the rate-determining step involves the breaking of a C-H bond. libretexts.org

Secondary KIEs : Smaller effects (kH/kD values typically between 1 and 1.5) can occur when the deuterated bond is not broken but is located near the reaction center. pharmacy180.com These secondary KIEs provide insight into changes in hybridization or steric environment during the reaction. princeton.edu

By measuring the KIE, chemists can gain detailed insights into transition state structures and determine whether a specific C-H bond is cleaved during the most critical phase of a reaction. pharmacy180.comescholarship.org This makes deuterium labeling an essential tool for distinguishing between proposed reaction pathways. numberanalytics.com

Deuterium-labeled compounds are indispensable in modern analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.comresearchgate.net

Mass Spectrometry (MS): In quantitative MS, deuterated compounds are widely used as internal standards . thalesnano.comscioninstruments.com An ideal internal standard is chemically almost identical to the analyte of interest but has a different mass-to-charge ratio (m/z). scioninstruments.com Deuterated standards co-elute with the non-labeled analyte but are easily distinguished by the mass spectrometer. This allows for precise quantification by correcting for variations during sample preparation, injection, and ionization efficiency. scioninstruments.comclearsynth.com While stable isotope-labeled (SIL) internal standards are often the first choice, deuterium-labeled compounds can sometimes exhibit different retention times or recoveries than the analyte. scispace.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium plays several crucial roles in NMR spectroscopy.

Deuterated Solvents: Solvents where hydrogen atoms are replaced with deuterium (e.g., chloroform-d (B32938), D₂O) are standard in ¹H NMR. quora.com Since deuterium resonates at a very different frequency from protons, these solvents produce no or minimal interfering signals in the proton spectrum. quora.comstudymind.co.uk

Field/Frequency Lock: The deuterium signal from the solvent is used by the spectrometer to "lock" the magnetic field, ensuring stability and accuracy during the experiment. quora.comhuji.ac.il

Mechanistic Studies: Replacing a specific proton with deuterium causes its signal to disappear from the ¹H NMR spectrum, which can help in signal assignment and structural elucidation. magritek.com

Deuterium NMR (²H NMR): It is also possible to directly measure the NMR spectrum of deuterium. wikipedia.org Although it has a similar chemical shift range to proton NMR, the signals are typically broader, leading to lower resolution. huji.ac.ilmagritek.com Its primary use is to confirm the position and effectiveness of deuteration. huji.ac.ilwikipedia.org

Metabolic Tracing: In biochemistry and medicine, deuterium-labeled molecules are used as non-radioactive tracers to study metabolic pathways in vivo. researchgate.netsimsonpharma.com Techniques like Deuterium Metabolic Imaging (DMI) allow researchers to track the fate of deuterated substrates, such as glucose or acetate, as they are converted into various metabolites, providing insights into metabolic fluxes in real-time. isotope.comnih.govbohrium.com

Contextualization of 2-Methylpropan-1-ol and its Deuterated Isotopologues

2-Methylpropan-1-ol, commonly known as isobutanol, is a branched-chain alcohol that serves as a valuable platform for understanding the principles of isotopic labeling.

2-Methylpropan-1-ol is an organic compound with the chemical formula C₄H₁₀O. wikipedia.orgbrainly.in Its structure consists of a propane (B168953) chain with a methyl group attached to the second carbon (C2) and a primary alcohol group (-OH) attached to the first carbon (C1). youtube.comnih.gov

Butanol has four structural isomers, each with the same molecular formula but different arrangements of atoms. This structural diversity leads to distinct physical and chemical properties. biobutanol.comiea-amf.org

Table 1: Structural Isomers of Butanol

| Isomer Name | IUPAC Name | Structure | Class |

|---|---|---|---|

| n-Butanol | Butan-1-ol | CH₃(CH₂)₃OH | Primary |

| Isobutanol | 2-Methylpropan-1-ol | (CH₃)₂CHCH₂OH | Primary |

| sec-Butanol | Butan-2-ol | CH₃CH(OH)CH₂CH₃ | Secondary |

Data sourced from wikipedia.orgbiobutanol.comiea-amf.orgebi.ac.uk

Isobutanol is produced industrially from propylene (B89431) and is widely used as a solvent and a precursor for the synthesis of other chemicals. wikipedia.org

Deuterium can be incorporated into the isobutanol molecule at various positions to create different isotopologues. The specific placement of deuterium atoms dictates the compound's utility in research. For example, replacing the hydrogen of the hydroxyl group gives 2-Methylpropyl Alcohol-OD, which is useful for studying hydrogen bonding.

The compound of interest, 2-Methyl-D3-propyl alcohol , has the CAS number 95927-04-1. clearsynth.comchemicalbook.comlgcstandards.com Its structure is that of isobutanol where one of the two methyl groups attached to C2 has had its three hydrogen atoms replaced by deuterium atoms. lgcstandards.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 95927-04-1 |

| Molecular Formula | C₄H₇D₃O |

| Molecular Weight | 77.14 g/mol |

Data sourced from clearsynth.comlgcstandards.com

This specific labeling pattern makes it a useful isotopically labeled research compound. chemicalbook.com The three deuterium atoms on the methyl branch provide a distinct mass shift, making it suitable for tracking metabolic pathways or serving as an internal standard in mass spectrometry, without the higher cost of a fully deuterated (d9) version. Other deuterated variants include fully deuterated isobutanol (2-Methylpropyl-d9 Alcohol) and versions with deuterium on the propyl backbone (e.g., 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol). evitachem.com The choice of isotopologue depends on the specific requirements of the experiment, balancing the need for a significant mass shift with synthetic accessibility and cost.

Structure

3D Structure

属性

IUPAC Name |

3,3,3-trideuterio-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEKIIBDNHEJCQ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of Deuterated Isobutanol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of deuterated isobutanol analogs. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and deuterons (²H).

Proton NMR (¹H NMR) is used to determine the structure and number of different types of protons in a molecule. In the case of 2-Methyl-D3-propyl alcohol, the substitution of three hydrogen atoms with deuterium (B1214612) in one of the methyl groups leads to distinct changes in the spectrum compared to its non-deuterated counterpart, isobutanol. The deuterated methyl group (-CD₃) is "silent" in a ¹H NMR experiment and does not produce a signal. openochem.org

The expected ¹H NMR spectrum for this compound would show signals for the remaining protons: the methine proton (-CH), the methylene (B1212753) protons (-CH₂), and the hydroxyl proton (-OH).

The signal for the hydroxyl (-OH) proton in an alcohol can often be broad and its chemical shift is highly dependent on factors like solvent, concentration, and temperature. nanalysis.com To definitively identify this signal, a technique known as D₂O exchange is employed. openochem.orgblogspot.com This involves adding a small amount of deuterium oxide (D₂O) to the NMR sample and re-acquiring the spectrum. blogspot.com

The labile proton of the hydroxyl group rapidly exchanges with the deuterium from D₂O:

R-OH + D₂O ⇌ R-OD + HOD

Because deuterium is not detected in ¹H NMR, the original -OH signal disappears from the spectrum. openochem.orgnanalysis.com This disappearance provides unambiguous confirmation of the hydroxyl proton's resonance, simplifying the interpretation of the remaining signals. nanalysis.com

Deuterated solvents, such as chloroform-d (B32938) (CDCl₃), are standardly used for NMR analysis to avoid overwhelming signals from the solvent's own protons. studymind.co.uksynmr.in When analyzing this compound in CDCl₃, the chemical shifts of the remaining protons are influenced by their local electronic environment.

The expected ¹H NMR data for this compound compared to standard isobutanol is summarized below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Expected Multiplicity | Notes on this compound |

|---|---|---|---|

| -CH₂-OH | ~3.4 - 3.6 | Doublet | Couples with the adjacent -CH proton. |

| (CH₃)₂-CH- | ~1.8 - 2.0 | Multiplet | Couples with the -CH₂ and the remaining -CH₃ group. |

| -CH(CH₃)- | ~0.9 - 1.0 | Doublet | This signal represents the non-deuterated methyl group. |

| -CD₃ | N/A | N/A | This group is silent in ¹H NMR. |

| -OH | Variable (e.g., ~1.5 - 2.5) | Broad Singlet | Signal disappears upon D₂O exchange. openochem.org |

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Since ¹³C is a less abundant isotope, the spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.

For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the molecule. The carbon atom of the deuterated methyl group (-CD₃) will exhibit a characteristic multiplet signal due to C-D coupling if proton decoupling is not applied, and its chemical shift may be slightly different from a standard methyl group due to the isotopic effect.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Notes |

|---|---|---|

| -CH₂-OH | ~69 | The carbon bearing the hydroxyl group is significantly deshielded. |

| (CH₃)₂-CH- | ~30 | The methine carbon. |

| -CH(CH₃)- | ~19 | The non-deuterated methyl carbon. |

| -CD₃ | ~19 | The deuterated methyl carbon. Its signal may be broadened or show a multiplet due to C-D coupling. |

Deuterium NMR (²H NMR) is a powerful technique used to directly observe the deuterium nuclei within a molecule. magritek.com This method is definitive for confirming the location of isotopic labeling. sigmaaldrich.com For this compound, the ²H NMR spectrum would show a single resonance peak corresponding to the -CD₃ group. magritek.com

The chemical shift in ²H NMR is nearly identical to that of a proton in the same chemical environment, providing clear evidence of the deuteration site. sigmaaldrich.com Furthermore, under appropriate experimental conditions, the integration of the signal in ²H NMR is quantitative, allowing for the determination of the isotopic enrichment level at that specific site. sigmaaldrich.com This analysis verifies that the deuteration is site-specific and has occurred at the intended methyl position.

Proton NMR (1H NMR) Analysis of Deuterated Compounds

Mass Spectrometry (MS) and Isotopic Analysis

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, MS analysis serves two primary purposes:

Confirmation of Deuterium Incorporation : The molecular weight of this compound is 77.14 g/mol , which is three mass units higher than that of unlabeled isobutanol (74.12 g/mol ). The mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to this increased mass, confirming the incorporation of three deuterium atoms.

Structural Confirmation through Fragmentation : The fragmentation pattern of the deuterated analog will differ from that of isobutanol. A common fragmentation pathway for alcohols is the loss of an alkyl group. In the mass spectrum of isobutanol, a prominent peak results from the loss of a methyl radical (·CH₃). For this compound, fragmentation could involve the loss of either a ·CH₃ or a ·CD₃ radical. The detection of a fragment corresponding to the loss of a ·CD₃ group provides strong evidence for the location of the deuterium label on one of the methyl groups. cdnsciencepub.com

Determination of Deuterium Content and Isotopic Ratios

The quantification of deuterium incorporation is a critical step in the validation of isotopically labeled compounds. The primary methods for this determination are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgosti.govnih.gov

IRMS measures the ratio of deuterium to hydrogen (D/H). researchgate.net In this technique, the organic compound is first converted to hydrogen gas (H₂). The resulting H₂ and its deuterated counterpart, HD, are then ionized and separated by a magnetic field. The ion currents for the species with mass-to-charge ratios (m/z) of 2 (H₂⁺) and 3 (HD⁺) are measured to determine the isotopic ratio. osti.gov This ratio is often compared against a standard, such as Vienna Standard Mean Ocean Water (V-SMOW), to express the deuterium content. osti.gov

Quantitative NMR, particularly a combined ¹H NMR and ²H NMR approach, has also been established as a robust method for determining isotopic abundance. nih.gov This strategy can be more accurate than classical ¹H NMR or even mass spectrometry methods for calculating the isotopic enrichment of both partially and fully labeled compounds. nih.gov High-resolution mass spectrometry (HR-MS) is another powerful tool; by extracting and integrating the isotopic ions from a full scan, the isotopic enrichment can be accurately calculated. rsc.org

Comparison of Methods for Deuterium Content Determination

| Technique | Principle | Information Provided | Reference Standard |

|---|---|---|---|

| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of ion currents of HD⁺ (m/z=3) to H₂⁺ (m/z=2) after combustion of the sample to hydrogen gas. osti.gov | Overall D/H isotopic ratio. researchgate.net | Typically V-SMOW. osti.gov |

| Quantitative NMR (¹H + ²H NMR) | Integrates signals in proton and deuterium NMR spectra to determine the relative abundance of isotopes at specific molecular sites. nih.gov | Site-specific and overall isotopic abundance. nih.gov | Internal or external standards. |

| High-Resolution Mass Spectrometry (HR-MS) | Resolves and integrates the signals of the unlabeled molecule and its deuterated isotopologues to calculate isotopic purity. rsc.org | Isotopic enrichment and distribution. rsc.org | Not required for relative abundance calculation. |

Analysis of Mass Spectral Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a cornerstone technique for the structural elucidation of organic molecules, including deuterated isobutanol analogs. The fragmentation pattern provides a molecular fingerprint that confirms the compound's structure. For alcohols, two primary fragmentation pathways are alpha-cleavage and dehydration. libretexts.orgyoutube.com

In the mass spectrum of the unlabeled isobutanol (2-methylpropan-1-ol), the molecular ion ([M]⁺) peak is observed at m/z 74. However, this peak is often of low intensity, indicating the instability of the molecular ion. docbrown.infolibretexts.org The fragmentation of this compound, (CH₃)₂CDCD₂OH, would follow similar pathways, but the masses of the resulting fragments would be shifted due to the presence of three deuterium atoms.

Alpha-Cleavage: This process involves the breaking of the Cα-Cβ bond, which is the bond adjacent to the carbon bearing the hydroxyl group. libretexts.org For isobutanol, this results in the loss of an isopropyl radical to form the stable [CH₂OH]⁺ ion at m/z 31. libretexts.org For this compound, the analogous alpha-cleavage would lead to the formation of the [CD₂OH]⁺ ion. The mass of this fragment would be m/z 33.

Dehydration: Alcohols frequently undergo the elimination of a water molecule (H₂O), resulting in a fragment with a mass 18 amu less than the molecular ion. libretexts.orgyoutube.com For isobutanol, this produces an ion at m/z 56 ([C₄H₈]⁺). libretexts.orgdocbrown.info In the case of this compound, the loss would be HDO (mass 19) or H₂O (mass 18), leading to fragments at m/z 58 or 59, respectively.

Other Fragments: The loss of a methyl group ([CH₃]•) from the molecular ion is another common fragmentation pathway for branched alcohols. cdnsciencepub.com For isobutanol, this would result in a fragment at m/z 59. The corresponding fragment for the deuterated analog would be expected at m/z 62. The base peak in the isobutanol spectrum is often the isobutyl cation at m/z 43, formed by the loss of the hydroxyl radical and H₂. docbrown.info

Predicted Mass Spectral Fragments for this compound

| Fragmentation Process | Lost Neutral Fragment | Resulting Ion Fragment | Predicted m/z | Notes |

|---|---|---|---|---|

| Molecular Ion | e⁻ | [(CH₃)₂CDCD₂OH]⁺• | 77 | Parent molecular ion. |

| Alpha-Cleavage | (CH₃)₂CH• | [CD₂OH]⁺ | 33 | Characteristic for primary alcohols; shifted from m/z 31. libretexts.org |

| Dehydration | HDO | [C₄H₆D₂]⁺• | 58 | Loss of water from the molecular ion; shifted from m/z 56. docbrown.info |

| Loss of Methyl Radical | CH₃• | [CH₃CDCD₂OH]⁺ | 62 | Cleavage of a C-C bond. cdnsciencepub.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. mdpi.com Isotopic substitution, particularly the replacement of hydrogen with deuterium, induces significant and predictable shifts in the vibrational frequencies, which can be used for spectral assignment and structural analysis. libretexts.org

The most prominent change in the IR and Raman spectra upon deuteration of the propyl group in isobutanol is the appearance of C-D stretching vibrations. researchgate.net C-H stretching modes typically appear in the 2800-3000 cm⁻¹ region of the spectrum. libretexts.org Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are shifted to lower wavenumbers, generally appearing in the 2050–2300 cm⁻¹ range. libretexts.orgnih.gov This region is often referred to as the "Raman-silent" region in non-deuterated biological samples, making deuterium labels excellent probes for tracking molecules in complex systems. nih.gov

Other vibrational modes are also affected. The C-O stretching vibration, which is strong in the IR spectrum of alcohols and typically found around 1000-1200 cm⁻¹, will be coupled to other vibrations and may shift upon deuteration of the adjacent carbon. libretexts.orgucalgary.ca Similarly, bending and rocking modes involving the deuterated carbon atoms (e.g., CD₂ scissoring) will appear at lower frequencies compared to their C-H counterparts. researchgate.net For example, the CH₃ and CH₂ bending modes seen near 1500 cm⁻¹ will have corresponding CD₃ and CD₂ modes at lower wavenumbers. libretexts.org The broad O-H stretching band, characteristic of hydrogen-bonded alcohols, remains largely unaffected, appearing around 3200-3400 cm⁻¹. ucalgary.ca

Key Vibrational Modes for Isobutanol and its Deuterated Analog

| Vibrational Mode | Typical Frequency (cm⁻¹) in Isobutanol (C-H) | Expected Frequency (cm⁻¹) in this compound (C-D) | Spectroscopic Activity |

|---|---|---|---|

| O-H Stretch | ~3200-3400 (broad) | ~3200-3400 (broad) | IR (strong), Raman (weak) |

| C-H Stretch (sp³) | ~2850-2960 | ~2850-2960 (from CH₃ groups) | IR (strong), Raman (strong) |

| C-D Stretch | N/A | ~2050-2250 | IR (medium), Raman (strong) |

| C-H Bend (CH₂/CH₃) | ~1350-1470 | ~1350-1470 (from CH₃ groups) | IR (medium) |

| C-D Bend (CD/CD₂) | N/A | ~950-1100 | IR (medium) |

| C-O Stretch | ~1040 | Slightly shifted from 1040 | IR (strong), Raman (weak) |

Mechanistic Investigations Utilizing Deuterium Isotope Effects in Reactions Involving Branched Alcohols

Kinetic Isotope Effects (KIEs) in Reaction Rate Studies

The kinetic isotope effect is quantified as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). By measuring these rate changes, chemists can infer whether a specific C-H bond is broken in the rate-determining step of a reaction. libretexts.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. libretexts.org For reactions involving the cleavage of a C-H bond, substituting hydrogen with deuterium (B1214612) leads to a significant decrease in the reaction rate. The magnitude of this effect (typically kH/kD values range from 2 to 8 at room temperature) confirms that the C-H bond is indeed broken in the slowest step of the reaction. libretexts.orgprinceton.edu

Table 1: Theoretical Primary Kinetic Isotope Effects for C-H Bond Cleavage

| Bond Type | Vibrational Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) | Expected kH/kD at 25°C |

|---|---|---|---|

| C-H | ~2900 | ~4.15 | ~6.9 |

This table presents generally accepted theoretical values that illustrate the principles of primary KIEs. princeton.edu

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step. These effects are typically much smaller than primary KIEs (kH/kD values are often between 0.7 and 1.5) and arise from changes in the vibrational environment of the molecule as it moves from the reactant state to the transition state. princeton.eduwikipedia.org

For instance, if a reaction involving 2-Methyl-D3-propyl alcohol proceeds through a transition state where the hybridization of the carbon atoms in the methyl groups changes, a secondary KIE would be observed. An sp3 to sp2 rehybridization typically results in a normal secondary KIE (kH/kD > 1), as the C-H(D) bending vibrations are less restricted in the transition state. Conversely, an sp2 to sp3 change often leads to an inverse isotope effect (kH/kD < 1). wikipedia.org The magnitude of these effects provides valuable clues about the geometry and dynamics of the transition state.

When a reaction is performed in a deuterated solvent (e.g., D₂O instead of H₂O), any resulting change in the reaction rate is known as a solvent isotope effect. These effects can arise if solvent molecules are directly involved as reactants or catalysts, or if exchangeable protons on the substrate or catalyst are replaced with deuterium. nih.govchem-station.com

In studies of alcohol oxidation, combining substrate and solvent isotope effects can be particularly illuminating. For example, a primary deuterium KIE might decrease in a deuterated solvent if the mechanism involves sequential proton and hydride transfer steps. This allows researchers to dissect the timing of different bond cleavage events. nih.gov While specific studies on this compound are not detailed in the available literature, research on other alcohols has shown that solvent isotope effects can distinguish between different mechanisms of proton and hydride transfer. nih.gov

Elucidation of Reaction Pathways and Rate-Determining Steps

In many metal-catalyzed reactions, such as transfer hydrogenation, alcohols serve as hydrogen donors. The mechanism of hydrogen transfer from the alcohol to the substrate can proceed through different pathways, often involving metal-hydride intermediates. Two common pathways are the monohydride and dihydride routes.

Deuterium labeling studies can differentiate between these mechanisms. For instance, in a ruthenium-catalyzed transfer hydrogenation, if the reaction proceeds via a monohydride mechanism, a single deuterium atom is transferred from the alcohol to the metal catalyst and then to the substrate. In contrast, a dihydride mechanism involves the formation of a metal-dihydride species, which can lead to different isotopic distributions in the products. Although specific data for this compound is scarce, analogous studies with deuterated isopropanol (B130326) are frequently used to trace the path of the transferred hydrogen (or deuterium) and elucidate the nature of the active catalytic species. nih.govwebofproceedings.org

The oxidation or dehydrogenation of alcohols often proceeds via the formation of a transient carbonyl intermediate (an aldehyde or ketone). nih.gov When using a deuterated alcohol like this compound, the formation of a deuterated metal hydride species is coupled with the release of the corresponding aldehyde, isobutyraldehyde.

This process can be part of a catalytic cycle. For example, in iridium-catalyzed α-deuteration of alcohols using D₂O as the deuterium source, the proposed mechanism involves:

Dehydrogenation: The alcohol is first oxidized to a carbonyl intermediate, with the hydrogen being transferred to the iridium catalyst to form an Ir-H species.

H/D Exchange: The Ir-H species exchanges its hydride with a deuteron (B1233211) from the D₂O solvent, forming an Ir-D species.

Deuteration: The Ir-D species then reduces the carbonyl intermediate, delivering a deuterium atom to the α-position to form the deuterated alcohol product.

This cycle highlights the central role of the carbonyl intermediate, which acts as a temporary placeholder, allowing for the isotopic exchange to occur at the metal center before the alcohol is regenerated in its deuterated form.

Investigating Isomerization and Dehydration Processes of Alcohols

The use of deuterium-labeled compounds like this compound is crucial for understanding the mechanisms of alcohol isomerization and dehydration, particularly for distinguishing between stepwise (e.g., E1) and concerted (e.g., E2) pathways.

In the dehydration of branched alcohols, such as tertiary alcohols, a key question is whether the reaction proceeds through a stable carbocation intermediate (E1 mechanism) or a single, concerted transition state (E2 mechanism). By measuring the kinetic isotope effect, researchers can identify the rate-limiting step. For instance, studies on the alumina-catalyzed dehydration of tert-butanol, a structural analog of isobutanol, demonstrated a KIE of approximately 2.1–2.3. researchgate.net This significant isotope effect indicates that the cleavage of a C-H bond adjacent to the hydroxyl group is part of the rate-determining step. researchgate.net Such a finding is consistent with a concerted elimination mechanism, as a pure E1 mechanism would involve the loss of the hydroxyl group to form a carbocation as the slowest step, which would not exhibit a primary deuterium KIE from a C-H bond cleavage. researchgate.net

Similarly, in photocatalytic reactions on titanium dioxide surfaces, tertiary alcohols have been employed as mechanistic probes. acs.org These studies suggest that the reaction does not follow a simple separate redox mechanism but may involve a hole-mediated elimination process. The use of isotopically labeled alcohols in such systems can help confirm the specific hydrogen atom that is abstracted during the rate-limiting step.

The general findings from these studies on analogous branched alcohols are directly applicable to understanding the reactions of this compound. The presence of the deuterium label on the methyl group allows for precise investigation of the role of C-H bond activation at this position during catalytic dehydration and isomerization reactions.

Isotopic Fractionation Phenomena

Isotopic fractionation describes the partitioning of isotopes between different substances or phases at equilibrium or as a result of kinetic processes. wikipedia.org Heavier isotopes, like deuterium, tend to form stronger bonds and are preferentially concentrated in the more tightly bonded state. unm.eduresearchgate.net This phenomenon is particularly pronounced for lighter elements and at lower temperatures. wikipedia.orgunm.edu

Equilibrium Isotope Fractionation Studies

Equilibrium isotope effects (EIEs) occur in reversible reactions where isotopes distribute themselves unevenly between reactants and products at equilibrium. In the context of alcohol oxidation, deuterium consistently shows a preference for the alcohol form over the corresponding ketone or aldehyde.

Studies on the oxidation of various secondary alcohols to ketones have established primary deuterium EIEs of approximately 1.17-1.19. nih.gov This indicates that at equilibrium, deuterium is enriched in the alcohol. For example, the equilibrium constant for the isotope exchange reaction between 2-propanol-2-d and acetone (B3395972) is 1.175, favoring deuterium in the alcohol. nih.gov Primary alcohols, such as ethanol, exhibit a smaller but similar effect, with an EIE of 1.07. nih.gov These effects arise because the vibrational energy associated with the C-D bond is lower (i.e., the bond is "stiffer" or stronger) in the alcohol compared to the corresponding oxidized product. iu.edu

Based on these established principles, this compound would be expected to exhibit a similar equilibrium isotope effect in reversible oxidation-reduction reactions. The deuterium would preferentially partition into the alcohol form when in equilibrium with its corresponding aldehyde, 2-methylpropanal.

Below is a table summarizing experimentally determined primary deuterium equilibrium isotope effects for the oxidation of various alcohols, which provides context for the expected behavior of this compound.

| Alcohol Reactant | Deuterium Position | EIE (KH/KD) |

| Cyclohexanol | 1-d | 1.180 |

| 2-Propanol | 2-d | 1.175 |

| L-Malate | 2-d | 1.173 |

| L-Lactate | 2-d | 1.190 |

| Ethanol | 1-d | 1.070 |

| L-Glutamate | 2-d | 1.140 |

| Data sourced from Cook (1991). nih.gov |

Diffusive Isotope Fractionation in Aqueous Solutions

Diffusive isotope fractionation occurs because molecules with different masses diffuse at different rates. According to Fick's laws of diffusion, lighter isotopologues generally possess higher diffusion coefficients than their heavier counterparts. This mass-dependent difference can lead to isotopic separation during transport processes in solution.

Therefore, it is predicted that in an aqueous solution, the non-deuterated isotopologue, 2-methylpropyl alcohol, would have a slightly higher diffusion coefficient than this compound. This difference, though small, can be significant in systems with a strong concentration gradient and can be used to study transport processes in environmental and biological systems.

The expected relationship between the diffusion coefficients (D) of the light (H) and heavy (D) isotopologues can be summarized as follows:

| Compound | Expected Relationship |

| 2-Methylpropyl alcohol (H) | DH > DD |

| This compound (D) | DD < DH |

This fractionation is a key consideration in hydrogeology for tracking contaminant plumes and in biological studies examining the transport of molecules across membranes.

Computational Chemistry and Theoretical Modeling of Deuterated Branched Alcohol Reactions

Density Functional Theory (DFT) Studies for Mechanism Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating complex reaction mechanisms. researchgate.net For reactions involving deuterated branched alcohols, DFT studies can map out potential energy surfaces, identify key intermediates and transition states, and calculate the energetic barriers that govern reaction rates.

While direct DFT studies specifically on the reactions of 2-Methyl-D3-propyl alcohol are not extensively available in the public literature, the principles can be illustrated through studies on analogous systems. For instance, research on the iridium-catalyzed α-deuteration of secondary alcohols provides a clear example of how DFT is applied to understand the mechanism of deuterium (B1214612) incorporation, a process closely related to the reactions of deuterated species. rsc.orgrsc.org

A critical application of DFT in reaction mechanism studies is the identification and characterization of transient species, such as transition states and reaction intermediates. mit.edu Transition states represent the highest energy point along a reaction coordinate, while intermediates are temporary, stable species formed during the reaction.

In the context of the iridium-catalyzed deuteration of a model secondary alcohol, DFT calculations have been used to identify key species in the catalytic cycle. rsc.org The mechanism is proposed to proceed through the dehydrogenation of the alcohol to form a carbonyl intermediate. This process involves an initial intermediate (IM1), a transition state (TS1), and a subsequent intermediate (IM3). rsc.org The geometries of these species are optimized using DFT to confirm their structure and stability. The transition state is characterized by the presence of a single imaginary frequency in its vibrational analysis, confirming it as a true saddle point on the potential energy surface.

DFT calculations are instrumental in quantifying the energetics of a reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. The difference in energy between the reactants and the transition state is the activation barrier, a key determinant of the reaction rate. nih.gov

For the iridium-catalyzed deuteration of the model secondary alcohol, DFT calculations provided the relative energy levels for the key steps. rsc.org These calculations help to validate the proposed mechanism by ensuring the energetic landscape is feasible.

Table 1: Calculated Relative Energy Levels for the Dehydrogenation Step in Iridium-Catalyzed Alcohol Deuteration This data is based on a model system (deuteration of 1-phenylethanol) to illustrate the application of DFT in studying reactions of deuterated alcohols.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| IM1 | Initial Intermediate | 0.0 |

| TS1 | Transition State 1 | +18.7 |

| IM3 | Intermediate 3 | -1.1 |

Source: Adapted from DFT calculations on a model secondary alcohol system. rsc.org

This energy profile indicates that the initial dehydrogenation of the alcohol (from IM1 to IM3 via TS1) has a significant activation barrier of 18.7 kcal/mol, which is consistent with the reaction requiring elevated temperatures. rsc.org

Quantum Mechanical Calculations of Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org For deuterated compounds like this compound, the KIE (expressed as the ratio of the rate constant for the hydrogen-containing reactant, kH, to that of the deuterium-containing reactant, kD) provides profound insight into the reaction mechanism, particularly the rate-determining step. libretexts.orgprinceton.edu

Quantum mechanical calculations are essential for accurately predicting KIEs. The effect primarily arises from the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a stronger, lower-energy C-D bond. libretexts.org Because the C-D bond is stronger, it requires more energy to break, often leading to a slower reaction rate for the deuterated compound (a "normal" KIE where kH/kD > 1). wikipedia.org

Theoretical calculations of KIEs involve:

Computing the vibrational frequencies for both the isotopically labeled and unlabeled reactants in their ground states.

Computing the vibrational frequencies for the corresponding transition state structures.

Using these frequencies to calculate the ZPVEs and subsequently the rate constant ratio.

The magnitude of the primary KIE depends on the extent to which the C-H/C-D bond is broken in the transition state. princeton.edu Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also be calculated to probe changes in hybridization or steric environment at the transition state. wikipedia.org

Theoretical Prediction of Isotopic Properties and Molecular Behavior

Vibrational Spectra: Due to the heavier mass of deuterium, the vibrational frequencies of C-D bonds are lower than those of C-H bonds. Theoretical calculations can predict the infrared (IR) and Raman spectra of deuterated molecules, which can be used to confirm successful isotopic labeling experimentally.

Molecular Volume and Polarizability: The smaller vibrational amplitude of the C-D bond compared to the C-H bond results in a slightly smaller average molecular volume and lower polarizability for deuterated compounds. cchmc.org These subtle differences can influence intermolecular interactions and macroscopic properties like boiling point and retention time in chromatography.

Thermodynamic Properties: Isotopic substitution can lead to small changes in thermodynamic properties such as enthalpy and entropy. Computational models can quantify these differences, which are important for understanding isotopic fractionation in equilibrium processes. cchmc.org

These predictions are valuable for interpreting experimental data and for designing experiments that leverage the unique properties of deuterated compounds. nih.gov

Integration of Computational and Experimental Data for Mechanistic Validation

The most powerful approach to understanding reaction mechanisms is the integration of theoretical calculations with experimental results. reddit.comresearchgate.net Computational data provides a molecular-level picture that can explain macroscopic experimental observations.

For reactions involving deuterated branched alcohols, this integration could involve:

Comparing Calculated KIEs with Experimental Rates: An experimentally measured KIE can be compared to the KIE predicted by DFT calculations for a proposed mechanism. A strong correlation between the two provides powerful evidence in support of that mechanism.

Validating Intermediates: Computational models can predict the spectroscopic signatures (e.g., NMR, IR spectra) of proposed reaction intermediates. These predictions can then guide experimental attempts to detect these transient species.

Explaining Product Ratios: When a reaction can proceed through multiple pathways leading to different products, DFT can calculate the activation barriers for each path. The predicted branching ratio, based on these barriers, can be compared to the experimentally observed product distribution.

A study on the iridium-catalyzed deuteration of alcohols illustrates this synergy, where DFT calculations were performed to support the proposed catalytic cycle derived from experimental observations. rsc.orgrsc.org The calculated energy profile helped to rationalize the reaction conditions and supported the proposed dehydrogenation-deuteration sequence. rsc.org This combined approach provides a more complete and robust understanding of the reaction mechanism than either method could achieve alone.

Advanced Research Applications of Deuterated 2 Methyl D3 Propyl Alcohol and Analogs

Probes for Mechanistic Organic Chemistry

In mechanistic organic chemistry, understanding the precise movement of atoms and the roles of various components in a reaction is paramount. Deuterium-labeled compounds, such as 2-Methyl-D3-propyl alcohol, serve as invaluable probes for elucidating these intricate details.

The migration of hydrogen atoms is a fundamental process in many organic reactions. By selectively replacing hydrogen with deuterium (B1214612) at specific positions in a molecule, chemists can track the movement of these atoms throughout a reaction. This technique, known as deuterium tagging, provides direct evidence for proposed reaction pathways. For instance, in studies of molecular rearrangements and fragmentations following ionization, deuterium labeling can help identify which hydrogen atoms are involved in the process nih.gov. The distinct mass of deuterium allows for its detection and differentiation from hydrogen using mass spectrometry, revealing the origin and fate of migrating hydrogen atoms. This approach has been successfully applied to understand complex dynamics in molecules like ethanol and can be extended to larger alcohols such as 2-methyl-propanol to map out site-specific contributions to reaction products nih.gov.

Deuterated compounds are instrumental in unraveling the complexities of catalytic cycles. In catalysis, a catalyst accelerates a chemical reaction without being consumed. By using a deuterated substrate like this compound, researchers can investigate the role of the catalyst and its associated ligands in breaking and forming bonds. For example, kinetic isotope effects, where the rate of a reaction changes upon isotopic substitution, can reveal the rate-determining step of a catalytic cycle. Density Functional Theory (DFT) calculations are often employed to model and understand the mechanisms of reactions involving alcohols, and experimental data from studies with deuterated analogs can validate these theoretical models mdpi.comnih.gov. The influence of different ligands on the catalytic activity and selectivity of a metal catalyst can also be probed using deuterated substrates beilstein-journals.org. By observing how the presence of deuterium affects the reaction outcome with various ligands, chemists can gain insights into the electronic and steric effects that govern the catalytic process.

Internal Standards in Quantitative Analytical Chemistry

The precise and accurate quantification of chemical substances is a cornerstone of analytical chemistry. Deuterated compounds, including this compound, are widely used as internal standards to enhance the reliability of quantitative analyses.

In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. An ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the detector. Deuterated analogs of the analyte are excellent internal standards because their chemical behavior during sample preparation and analysis is nearly identical to that of the non-deuterated compound researchgate.net. However, their difference in mass allows them to be separately detected by the mass spectrometer. This co-elution and similar ionization efficiency correct for variations in sample injection, and matrix effects, leading to more accurate and precise quantification researchgate.net. For example, in the analysis of volatile compounds in biological specimens, a deuterated alcohol can be used as an internal standard to ensure accurate measurement utah.govnih.gov.

| Analytical Technique | Application of Deuterated Internal Standard | Benefit |

| LC-MS/MS | Quantification of enrofloxacin in aquatic products using dual deuterated isomers. mdpi.com | Reduces deviation of detected values and allows for a wide linear calibration range. mdpi.com |

| GC-MS | Simultaneous quantification of ten common volatile denaturants in specially denatured alcohol. ttb.gov | Achieves accurate quantification through calibration with internal standards. ttb.gov |

| HS-GC-MS | Analysis of methyl alcohol and isopropyl alcohol in food. nih.gov | Improves the reproducibility of the analytical result. nih.gov |

The analysis of complex mixtures, such as environmental samples or biological fluids, presents significant challenges due to the presence of numerous interfering substances. Deuterated internal standards are crucial in these scenarios to ensure that the analyte of interest is accurately quantified despite the complexity of the matrix researchgate.net. In environmental tracing, stable isotopes like deuterium are used to track the movement and fate of substances in the environment mdpi.commdpi.com. For instance, deuterium oxide can be used to trace groundwater movement and identify sources of contamination mdpi.comzeochem.com. Similarly, deuterated organic compounds can be used to study the environmental degradation pathways of pollutants. The use of deuterium as a tracer is a non-radioactive and environmentally benign method for such investigations .

| Application Area | Use of Deuterated Compounds | Key Finding/Advantage |

| Hydrogeology | Tracing groundwater recharge and flow paths using stable isotopes of water (δ¹⁸O and δ²H). mdpi.com | Allows for the identification of different water sources and their contributions to groundwater. mdpi.com |

| Landfill Contamination | Using deuterium enrichment to trace leachate contamination of groundwater. mdpi.com | The methanogenesis process enriches the remaining water in deuterium, making it a clear tracer for leachate. mdpi.com |

| Industrial Tracing | Permeation studies of water and hydrocarbons in geological formations for petroleum exploration. | Provides a stable and easily detectable tracer for various industrial applications. |

Biochemical and Biological Probes

Investigation of Metabolic Pathways and Substrate Fate

The use of isotopically labeled compounds is a cornerstone of metabolic research, allowing for the precise tracking of molecules through complex biochemical pathways. This compound serves as an effective tracer for elucidating the metabolic fate of isobutanol in various organisms.

Isobutanol is a branched-chain higher alcohol that can be produced by microorganisms through the Ehrlich pathway, originating from the amino acid valine. nih.govresearchgate.net This pathway involves the conversion of 2-ketoisovalerate to isobutyraldehyde by a ketoacid decarboxylase, followed by the reduction of isobutyraldehyde to isobutanol by an alcohol dehydrogenase. nih.govmdpi.com Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce isobutanol from renewable feedstocks. nih.govmdpi.com

By introducing this compound into a biological system, researchers can trace the deuterium label as the molecule is metabolized. This is typically achieved using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govox.ac.uk These analytical methods can distinguish between the deuterated and non-deuterated forms of metabolites, providing a clear picture of the metabolic transformations the substrate undergoes.

Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique that utilizes data from isotope labeling experiments to quantify the rates of metabolic reactions. nih.govnih.gov In the context of this compound, iMFA can be used to:

Confirm and quantify the activity of specific metabolic pathways: By observing the incorporation of deuterium into downstream metabolites, researchers can verify the operational pathways for isobutanol degradation or conversion.

Identify novel or alternative metabolic routes: The appearance of the deuterium label in unexpected metabolites can reveal previously unknown biochemical transformations.

Assess the extent of substrate utilization: The rate at which the deuterated substrate is consumed and converted provides quantitative data on the efficiency of the metabolic process.

The kinetic isotope effect (KIE), where the C-D bond is stronger and thus cleaved more slowly than a C-H bond, can also provide mechanistic insights. nih.gov While a significant KIE can sometimes alter metabolic fluxes, it can also be exploited to understand rate-limiting steps in a pathway.

Below is a hypothetical data table illustrating how the fate of this compound could be tracked in a microbial culture.

| Metabolite | Deuterium Incorporation (%) | Implication |

| Isobutyraldehyde | 95 | Direct oxidation product of this compound. |

| Isobutyric acid | 80 | Further oxidation product, indicating active aldehyde dehydrogenase and subsequent oxidation steps. |

| Valine | 15 | Possible reverse flux or exchange with the valine pool. |

| Other organic acids | 5 | Minor metabolic side pathways. |

This table is illustrative and represents the type of data that could be generated from a metabolic tracing study.

Applications in Protein Structural Analysis via H/D Exchange

Deuterated compounds, including deuterated alcohols, play a crucial role in the study of protein structure and dynamics through a technique known as hydrogen/deuterium exchange (HDX). wikipedia.org HDX coupled with mass spectrometry (HDX-MS) or NMR spectroscopy provides valuable insights into the conformational dynamics and interactions of proteins in solution. nih.govnih.govnih.gov

The fundamental principle of HDX is the exchange of labile hydrogen atoms in a protein, primarily those in the backbone amide groups, with deuterium atoms from a deuterated solvent (e.g., D₂O). iaanalysis.com The rate of this exchange is highly dependent on the local environment of the amide hydrogen. creative-proteomics.com Amide hydrogens that are exposed to the solvent exchange rapidly, while those buried within the protein's core or involved in stable hydrogen bonds (e.g., in alpha-helices and beta-sheets) exchange much more slowly. wikipedia.org

This compound can be used in these experiments, often as part of the solvent system or as a ligand to probe its interaction with a protein. The primary application, however, lies in the general principles of H/D exchange that are enhanced by the availability of deuterated molecules.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS):

In a typical HDX-MS experiment, a protein is incubated in a deuterated buffer for a specific period. The exchange reaction is then quenched by lowering the pH and temperature. frontiersin.org The protein is subsequently digested into peptides, and the mass of these peptides is measured by a mass spectrometer. iaanalysis.comthermofisher.com The increase in mass of a peptide corresponds to the number of deuterium atoms incorporated, providing information about the solvent accessibility of that region of the protein. iaanalysis.com

By comparing the deuterium uptake of a protein in different states (e.g., with and without a bound ligand like this compound), researchers can identify regions of the protein that are involved in binding or undergo conformational changes. nih.govucsd.edu

Applications of H/D Exchange in Structural Biology:

Epitope Mapping: Identifying the binding site of an antibody on an antigen. frontiersin.org

Protein-Ligand Interaction Studies: Determining the binding site of small molecules, including potential drug candidates. nih.govnih.gov

Analysis of Protein Conformational Changes: Studying the structural changes that occur upon protein activation, inhibition, or mutation. nih.govfrontiersin.org

Protein Folding Studies: Investigating the process of how a protein attains its three-dimensional structure. wikipedia.org

The following table summarizes the expected changes in deuterium uptake in a hypothetical protein upon binding to a ligand.

| Protein Region | Deuterium Uptake (Unbound) | Deuterium Uptake (Bound) | Interpretation |

| Peptide 1 (Surface Loop) | High | High | No significant change in solvent accessibility. |

| Peptide 2 (Binding Pocket) | Moderate | Low | Protected from solvent upon ligand binding, indicating direct interaction. |

| Peptide 3 (Allosteric Site) | Moderate | Low | Conformational change induced by ligand binding at a distant site. |

| Peptide 4 (Core β-sheet) | Low | Low | Stably folded region, not significantly affected by ligand binding. |

This is a representative data table illustrating the principles of HDX-MS analysis.

Deuteration in Protein NMR:

In protein NMR, deuteration of the protein itself is a common strategy to simplify complex spectra and enable the study of larger proteins. peakproteins.comresearchgate.netnih.govnih.gov By replacing most of the protons with deuterium, the proton-proton dipolar interactions that lead to signal broadening are significantly reduced. peakproteins.com This results in sharper NMR signals and allows for the application of more advanced NMR techniques to probe protein structure and dynamics. While this compound is not directly used for protein deuteration, the principles of using deuterated compounds are central to modern NMR-based structural biology.

Applications in Materials Science

The unique properties imparted by the substitution of hydrogen with deuterium extend beyond biological applications and are increasingly being exploited in the field of materials science. Deuteration can lead to significant improvements in the optical, electronic, and stability properties of various materials.

Influence of Deuteration on Optical and Electronic Properties of Materials (e.g., OLEDs, Fluorophores)

The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can have a profound effect on the photophysical properties of organic materials. This is particularly evident in organic light-emitting diodes (OLEDs) and fluorescent molecules (fluorophores).

Organic Light-Emitting Diodes (OLEDs):

Deuteration of the organic materials used in OLEDs has been shown to significantly enhance their operational lifetime and efficiency. The degradation of OLED materials often involves the breaking of C-H bonds. By replacing these with more stable C-D bonds, the rate of chemical degradation is slowed, leading to a longer device lifetime.

Research has demonstrated that deuterating the host and hole transport materials in blue OLEDs can lead to a substantial increase in their operational stability. For instance, a progressive increase in the lifetime of blue OLED devices has been observed with an incremental degree of deuteration in the emitting layer.

Fluorophores:

In fluorescent molecules, non-radiative decay pathways can compete with fluorescence, reducing the quantum yield (the efficiency of light emission). One such pathway involves vibrational quenching, where the excited state energy is dissipated through molecular vibrations, particularly high-frequency C-H bond stretching.

By replacing C-H bonds with C-D bonds, which have a lower vibrational frequency, the efficiency of this non-radiative decay pathway is reduced. This leads to an increase in the fluorescence quantum yield and a longer excited-state lifetime, resulting in brighter and more photostable fluorophores. This strategy has been successfully applied to various classes of dyes, including rhodamines, to improve their performance in bioimaging applications.

The table below summarizes the observed effects of deuteration on the properties of a hypothetical fluorophore.

| Property | Non-Deuterated Fluorophore | Deuterated Fluorophore | Improvement Factor |

| Fluorescence Quantum Yield | 0.60 | 0.75 | 1.25x |

| Photostability (time to 50% intensity) | 10 min | 25 min | 2.5x |

| Excited-State Lifetime | 2.5 ns | 3.5 ns | 1.4x |

This table presents illustrative data based on reported trends in the literature.

Enhancement of Stability and Performance in Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The stability of the organocatalyst is crucial for its efficiency and reusability. Similar to the principles observed in OLEDs, the degradation of organocatalysts can often involve the cleavage of C-H bonds.

Site-specific deuteration of organocatalysts has been shown to improve their stability and reactivity. By replacing specific C-H bonds that are susceptible to cleavage during the catalytic cycle with stronger C-D bonds, the lifetime of the catalyst can be extended. This is particularly beneficial in reactions that are run under harsh conditions or for extended periods.

Future Research Directions and Emerging Methodologies

Development of Novel and Highly Regioselective Deuteration Methods for Complex Alcohols

The precise introduction of deuterium (B1214612) atoms at specific positions within a complex alcohol molecule is a significant challenge in synthetic chemistry. rsc.org Current methods for the regioselective deuteration of alcohols often face limitations in terms of selectivity and substrate scope. researchgate.net Future research is directed towards creating novel catalytic systems that offer unparalleled control over the deuteration process.

One promising area is the use of earth-abundant, first-row transition metal pincer catalysts, such as those based on manganese and iron. rsc.orgrsc.org These catalysts have shown the ability to use deuterium oxide (D₂O) as both the deuterium source and a benign solvent, offering a cost-effective and environmentally friendly approach. rsc.orgrsc.org Depending on the metal center, high degrees of deuterium incorporation can be achieved selectively at the α and β positions (with manganese) or exclusively at the α position (with iron) for primary alcohols. rsc.orgrsc.org

Ruthenium-based catalysts have also demonstrated significant potential for regioselective deuteration. For instance, a catalytic system involving [(p-cymene)RuCl₂] has been shown to facilitate H/D exchange at the β-carbon position of both primary and secondary alcohols. nih.gov The mechanism proceeds through a sequence of oxidation, modification, and reduction, where the alcohol is temporarily oxidized to a carbonyl compound, which then undergoes deuteration via keto-enol tautomerization in the presence of D₂O. nih.gov Another approach utilizes a catalytic amount of ruthenium on carbon (Ru/C) with hydrogen gas and D₂O to achieve regioselective deuteration. researchgate.net

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is another key strategy being refined for the selective deuteration of alcohols. researchgate.netrsc.org This method involves the temporary oxidation of the alcohol to a carbonyl intermediate, which then undergoes H/D exchange, followed by reduction back to the deuterated alcohol. rsc.org Iridium(III)-bipyridonate catalysts have been successfully employed for the α-selective H/D isotope exchange of alcohols using D₂O as the deuterium source. rsc.org

Future efforts will likely focus on designing catalysts with even greater selectivity for more complex polyfunctional alcohols, minimizing side reactions, and expanding the range of compatible functional groups. The development of methods that can perform late-stage deuteration on biologically active molecules is particularly desirable to avoid multi-step syntheses with isotopically labeled building blocks. rsc.org

Table 1: Comparison of Catalytic Systems for Regioselective Deuteration of Alcohols

| Catalyst System | Deuterium Source | Selectivity | Applicable Alcohols | Key Features |

|---|---|---|---|---|

| Manganese Pincer Complex | D₂O | α and β positions | Primary & Secondary | Earth-abundant metal, cost-effective. rsc.orgrsc.org |

| Iron Pincer Complex | D₂O | α position | Primary | Earth-abundant metal, high regioselectivity. rsc.orgrsc.org |

| [(p-cymene)RuCl₂]/ethanolamine/KOH | D₂O | β position | Primary & Secondary | Proceeds via oxidation/modification/reduction sequence. nih.gov |

| Ruthenium on Carbon (Ru/C) | D₂O / H₂ | α position | Aliphatic alcohols | Heterogeneous catalyst, applicable to diols and triols. researchgate.net |

| Iridium(III)-bipyridonate | D₂O | α position | Primary & Secondary | High chemoselectivity, tolerant of coordinative functional groups. rsc.org |

Advancements in Spectroscopic Techniques for Ultra-Sensitive Deuterium Analysis

The accurate determination of the location and extent of deuterium incorporation is critical for the characterization of isotopically labeled compounds. While established techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used, there is a continuous drive to enhance their sensitivity and resolution for analyzing complex molecules and biological systems. researchgate.net

Mass Spectrometry (MS) , particularly when coupled with hydrogen-deuterium exchange (HDX-MS), has become a powerful tool for studying protein dynamics and ligand binding. nih.gov Recent advancements include the development of integrated liquid chromatography/mass spectrometry (LC/MS) modules and automated workflows, which have made the technique more accessible and robust. researchgate.net High-resolution mass spectrometry (HRMS), especially with electrospray ionization (ESI-HRMS), offers a rapid and highly sensitive method for characterizing the isotopic purity of deuterium-labeled organic compounds with very low sample consumption. researchgate.net Future developments in MS are likely to focus on improving fragmentation techniques to pinpoint deuterium locations more precisely and enhancing software for automated data analysis. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy remains a cornerstone for the structural elucidation of deuterated compounds. Deuterium (²H) NMR spectroscopy provides direct information about the sites of deuteration. aps.org A significant emerging application is Deuterium Metabolic Imaging (DMI), also known as deuterium MRI. nih.govnih.gov This technique involves administering a nonradioactive deuterium-labeled substrate and tracking its metabolic fate in vivo. nih.gov DMI has shown great potential in clinical oncology for quantifying key metabolites and can be implemented on standard clinical MRI scanners with minor modifications. nih.gov

Vibrational Spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers alternative methods for deuterium analysis. researchgate.netmtak.hu FTIR spectroscopy, for instance, can be used for the in situ determination of deuterium content in water by monitoring the HDO absorption band, with portable devices allowing for field measurements. rsc.org

The table below summarizes the key features of these advanced spectroscopic techniques for deuterium analysis.

Table 2: Advanced Spectroscopic Techniques for Deuterium Analysis

| Technique | Principle | Advantages | Emerging Applications |

|---|---|---|---|

| HDX-Mass Spectrometry | Measures mass increase upon D incorporation. | High sensitivity, provides information on protein dynamics and conformation. researchgate.net | Ligand screening, characterization of protein-small molecule interactions. researchgate.netnih.gov |

| High-Resolution MS (ESI-HRMS) | Precise mass measurement of isotopologues. | Rapid, very low sample consumption, no need for deuterated solvents. researchgate.net | In-situ isotopic purity analysis, monitoring H/D exchange reactions. researchgate.net |

| Deuterium MRI (DMI) | NMR-based imaging of deuterated metabolites. | Non-invasive, no ionizing radiation, can be used in clinical scanners. nih.gov | Metabolic imaging in oncology, diagnosing and monitoring treatment response. nih.gov |

| FTIR Spectroscopy | Measures absorption of infrared light by molecular vibrations (e.g., C-D bonds). | Allows for in-situ and on-line measurements, portable instruments available. rsc.org | Environmental and geochemical studies, process monitoring. rsc.org |

Synergistic Integration of Computational and Experimental Approaches for Comprehensive Mechanistic Understanding

A deep understanding of reaction mechanisms is fundamental to the rational design of new catalysts and synthetic methods. The integration of computational chemistry with experimental studies provides a powerful synergy for elucidating the intricate details of chemical transformations, such as deuteration reactions. acs.orgrsc.org This combined approach allows researchers to gain insights that are often inaccessible through experiments or calculations alone. acs.orgacs.org

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying reaction pathways, transition states, and the electronic structure of catalysts and intermediates. researchgate.netacs.org For instance, in the context of deuteration, DFT calculations can help to:

Elucidate reaction mechanisms: By mapping out the potential energy surface, computational models can identify the most likely reaction pathways, rationalize observed regioselectivity, and predict the effect of ligand modifications on catalyst performance. acs.orgacs.org

Understand catalyst behavior: Calculations can provide insights into the nature of the active catalytic species and how they interact with substrates. acs.org This is crucial for understanding phenomena like the different selectivities observed with manganese and iron pincer catalysts in alcohol deuteration.

Predict reactivity: Computational screening can guide experimental efforts by predicting the reactivity of different substrates or the efficacy of potential catalysts, thereby accelerating the discovery process. acs.org

Experimental studies provide the real-world data necessary to validate and refine computational models. aip.org Kinetic studies, isotopic labeling experiments, and spectroscopic characterization of intermediates are essential for building a robust mechanistic picture. The interplay is iterative: experimental results can challenge and refine theoretical models, while computational insights can inspire new experiments to test specific mechanistic hypotheses. acs.orgnih.gov

This synergistic approach has been successfully applied to understand a wide range of organic and organometallic reactions. acs.org For example, it has been used to clarify the mechanistic features of N-heterocyclic carbene (NHC)-catalyzed reactions and to rationalize ligand effects in palladium- and nickel-catalyzed transformations. acs.org In the development of deuteration methods for complex alcohols, this integrated strategy will be crucial for designing next-generation catalysts with enhanced activity, selectivity, and substrate scope.

Exploration of Sustainable and Economical Catalytic Systems for Deuteration

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, including deuteration. A key focus of future research is the exploration of catalytic systems that are not only efficient and selective but also sustainable and economical. This involves moving away from expensive and rare precious metal catalysts and utilizing more abundant and less toxic alternatives. youtube.com

A significant trend is the use of catalysts based on earth-abundant metals such as iron, manganese, and copper. youtube.comacs.org Iron, in particular, is an attractive option due to its low cost, low toxicity, and high natural abundance. acs.org For example, heterogeneous iron catalysts derived from biomass have been developed for the practical deuteration of arenes and heteroarenes using D₂O. nih.gov Atomically dispersed Fe–P pair-site catalysts have also shown high efficiency and regioselectivity in the deuteration of various organic molecules. acs.org

The use of D₂O as the deuterium source is a cornerstone of sustainable deuteration chemistry, as it is the most inexpensive and environmentally benign source of deuterium. nih.govelsevierpure.com Developing catalysts that can efficiently activate D₂O is therefore a major research goal. acs.org

Beyond metal-based systems, other sustainable approaches are gaining traction:

Organocatalysis: The use of metal-free, organic molecules as catalysts offers a safer and cleaner alternative, which is particularly important for the synthesis of deuterated compounds intended for medicinal applications. youtube.com

Photocatalysis and Electrocatalysis: These methods use light or electricity, respectively, to drive chemical reactions, often reducing the need for high temperatures and harsh reagents. youtube.com Recyclable photocatalysts and electrocatalysts are being developed to further enhance the sustainability of these processes. youtube.com

Biocatalysis: The use of enzymes in continuous flow systems presents a promising avenue for creating deuterated compounds in a faster, cleaner, and more cost-effective manner. youtube.com

The recyclability of catalysts is another crucial aspect of sustainable chemistry. youtube.com Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are highly desirable. researchgate.net Research is focused on developing robust heterogeneous catalysts that maintain their activity and selectivity over multiple cycles. acs.orgresearchgate.net

Table 3: Examples of Sustainable and Economical Catalytic Systems for Deuteration

| Catalytic System | Key Features | Advantages | Deuterium Source |

|---|---|---|---|

| Biomass-derived Iron Catalyst | Heterogeneous, prepared from cellulose (B213188) and iron salts. | Sustainable, scalable, allows for kilogram-scale preparation. nih.gov | D₂O |

| Fe–P Pair-Site Catalyst | Atomically dispersed iron on phosphorus-doped carbon. | High efficiency, recyclable, low metal loading. acs.org | D₂O |

| Manganese/Iron Pincer Complexes | Homogeneous, based on earth-abundant metals. | Cost-effective, benign solvent system. rsc.orgrsc.org | D₂O |

| Organophotocatalysts (e.g., 4CzIPN) | Metal-free, driven by light. | Avoids metal contamination, mild reaction conditions. nih.gov | D₂O |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。